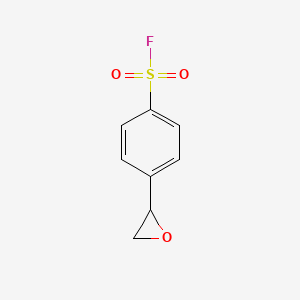
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7FO3S It is characterized by the presence of an oxirane (epoxide) ring attached to a benzene ring, which is further substituted with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(oxiran-2-yl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the substitution of the chloride group with a fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Epoxide Ring Opening: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions (e.g., with a base like triethylamine) to facilitate the substitution reaction.
Epoxide Ring Opening: Acidic or basic conditions can be employed to promote the ring-opening of the oxirane. For example, using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Diols and Hydroxy Ethers: Formed by the ring-opening of the oxirane with water or alcohols.
Scientific Research Applications
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophilic residues in target molecules, such as proteins or small organic compounds. The oxirane ring can also undergo nucleophilic attack, resulting in ring-opening and the formation of new functional groups .
Comparison with Similar Compounds
Similar Compounds
4-(Oxiran-2-yl)benzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.
4-(Oxiran-2-yl)benzenesulfonamide: Contains an amide group instead of fluoride.
4-(Oxiran-2-yl)benzenesulfonate: Contains an ester group instead of fluoride.
Uniqueness
4-(Oxiran-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both an epoxide and a sulfonyl fluoride group in the same molecule. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields. The sulfonyl fluoride group offers high reactivity towards nucleophiles, while the epoxide ring provides additional sites for chemical transformations .
Properties
Molecular Formula |
C8H7FO3S |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-(oxiran-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2 |
InChI Key |
ZTKYYXGSINHLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
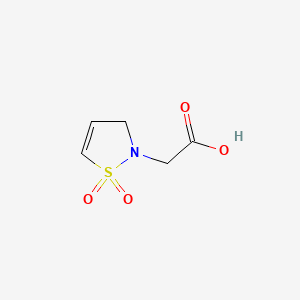
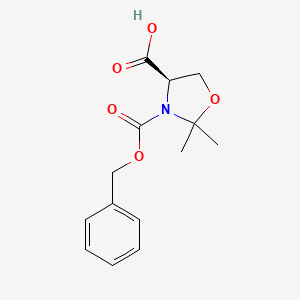

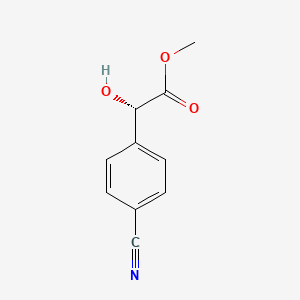
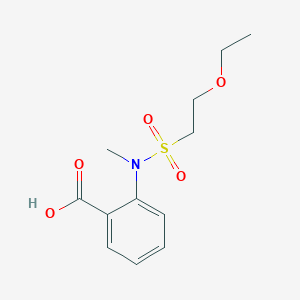
![3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
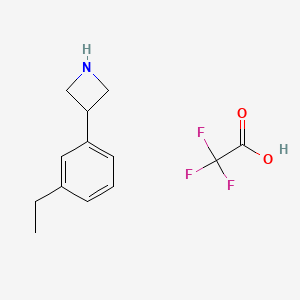
amine](/img/structure/B13456234.png)
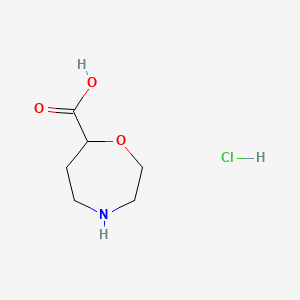
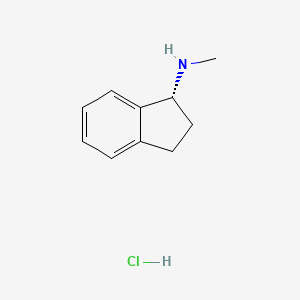
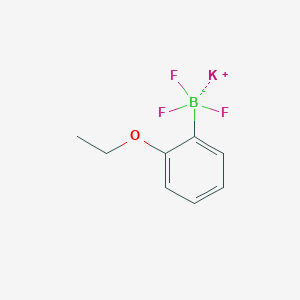
![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
